molecular formula C20H14BrN3O3S2 B12015163 N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618075-12-0

N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12015163
CAS No.: 618075-12-0
M. Wt: 488.4 g/mol
InChI Key: DBQDBYNFVNIQST-MSUUIHNZSA-N
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Description

“N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” is a complex organic compound that features a variety of functional groups, including bromophenyl, thiazolidinone, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazolidinone ring: This might involve the reaction of a suitable thiourea derivative with a haloketone.

    Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling reactions: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Final assembly: The final step would involve the condensation of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone or indole moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: The bromophenyl group is a likely site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly if it shows promise in treating diseases like cancer or infections.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
  • N-(3-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Uniqueness

The uniqueness of “N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

618075-12-0

Molecular Formula

C20H14BrN3O3S2

Molecular Weight

488.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H14BrN3O3S2/c1-23-19(27)17(29-20(23)28)16-13-7-2-3-8-14(13)24(18(16)26)10-15(25)22-12-6-4-5-11(21)9-12/h2-9H,10H2,1H3,(H,22,25)/b17-16-

InChI Key

DBQDBYNFVNIQST-MSUUIHNZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Br)SC1=S

Origin of Product

United States

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